molecular formula C19H23ClN4O5S2 B11415924 5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11415924
M. Wt: 487.0 g/mol
InChI Key: JNTCWIVLCARRHU-UHFFFAOYSA-N
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Description

5-CHLORO-2-METHANESULFONYL-N-{3-[(3-METHOXYPROPYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a pyrimidine ring, a benzothiophene moiety, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-METHANESULFONYL-N-{3-[(3-METHOXYPROPYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene intermediate, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The methanesulfonyl group is then added using sulfonylation reactions under controlled conditions. The final step involves the coupling of the methoxypropyl carbamoyl group to the pyrimidine ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-METHANESULFONYL-N-{3-[(3-METHOXYPROPYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-CHLORO-2-METHANESULFONYL-N-{3-[(3-METHOXYPROPYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-METHANESULFONYL-N-{3-[(3-METHOXYPROPYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-2-METHANESULFONYL-N-{2-[(3-METHYLPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-2-METHANESULFONYL-N-(3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PHENYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-2-METHANESULFONYL-N-{3-[(3-METHOXYPROPYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIMIDINE-4-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a pyrimidine ring, benzothiophene moiety, and methanesulfonyl group sets it apart from other similar compounds, making it a valuable subject of scientific research.

Properties

Molecular Formula

C19H23ClN4O5S2

Molecular Weight

487.0 g/mol

IUPAC Name

5-chloro-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H23ClN4O5S2/c1-29-9-5-8-21-16(25)14-11-6-3-4-7-13(11)30-18(14)24-17(26)15-12(20)10-22-19(23-15)31(2,27)28/h10H,3-9H2,1-2H3,(H,21,25)(H,24,26)

InChI Key

JNTCWIVLCARRHU-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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